1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-1,2,3-triazole with formaldehyde and ammonia can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole amines .
Scientific Research Applications
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in click chemistry reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound is similar in structure but contains benzyl groups instead of methyl groups.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with a carboxylate group instead of an amine group.
Uniqueness
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N7 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[(1-methyltriazol-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c1-12-2-5(9-11-12)3-13-4-8-6(7)10-13/h2,4H,3H2,1H3,(H2,7,10) |
InChI Key |
MPTPCGYLUDQIKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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